N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions including high-pressure amination, Zinc oxide nanoparticle-catalyzed cyclization, methoxylation, bromination, Suzuki coupling, reduction of the –NO2 group, Boc protection of the 1o amino group, diazotization of the amine group, and saponification of the ethyl ester group .Molecular Structure Analysis
The molecular formula of a similar compound is C22H20N4O3. The molecular weight is 388.427.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications
Heparanase Inhibitors
A class of compounds, including derivatives similar in structural complexity to the specified compound, has been described as inhibitors of heparanase, an enzyme involved in the degradation of the extracellular matrix and implicated in cancer metastasis and angiogenesis. For example, N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides displayed significant heparanase inhibitory activity, suggesting a potential application in cancer research and therapy (Xu et al., 2006).
Melatonin Receptor Ligands
Compounds with the imidazo[1,2-a]pyridine structure have been designed and synthesized as melatonin receptor ligands, with potential implications for treating sleep disorders and circadian rhythm disturbances. This research indicates the possible application of structurally related compounds in neuroscience and pharmacology (El Kazzouli et al., 2011).
Anti-inflammatory and Analgesic Agents
Another application involves the synthesis of novel compounds derived from visnaginone and khellinone, which showed anti-inflammatory and analgesic activities. These findings suggest that related compounds could be explored for their potential in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Antimicrobial Agents
Further, new pyrazole and pyrazolopyrimidine derivatives have been synthesized and evaluated for antimicrobial activity. Such research underscores the broad-spectrum potential of these compounds in developing novel antimicrobial agents, which could be relevant for similar compounds being investigated for antimicrobial properties (Shamroukh et al., 2013).
Complexation with Lanthanides
Investigations into complexation properties with lanthanides using related ligands demonstrate potential applications in materials science, particularly for optical and electronic materials. The structural features facilitating metal-ligand interactions could provide a framework for developing new materials with desired properties (Kobayashi et al., 2019).
Mechanism of Action
The compound also contains an indole nucleus, which is an important heterocyclic system that provides the skeleton to many biologically active compounds . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Properties
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-18-9-8-15(12-16(18)23-21(26)14-6-4-3-5-7-14)17-13-25-19(22-17)10-11-20(24-25)28-2/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJHDYBNONCAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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